o-Chlorobenzyl methyl sulfone

Description

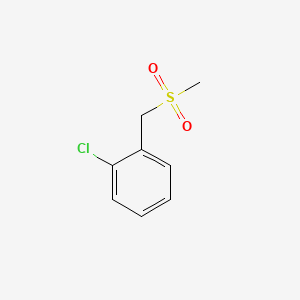

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZVZKANNDOMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936704 | |

| Record name | 1-Chloro-2-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16251-12-0 | |

| Record name | o-Chlorobenzyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CHLOROBENZYL METHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS72Q675OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for O Chlorobenzyl Methyl Sulfone and Analogues

Advanced Synthetic Strategies

The synthesis of aryl sulfones, including o-Chlorobenzyl methyl sulfone, has evolved significantly with the advent of advanced strategies that offer greater efficiency, substrate scope, and milder reaction conditions compared to traditional methods like the oxidation of sulfides. nih.gov These modern techniques are predominantly centered around transition metal-catalyzed cross-coupling reactions, the design of innovative sulfonylating agents, and the application of enabling technologies like microwave irradiation.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing carbon-sulfur bonds. cancer.gov Catalytic systems based on palladium and nickel are particularly prominent in the synthesis of aryl sulfones from aryl halides, such as o-chlorobenzyl chloride. These methods often involve the coupling of an aryl electrophile with a sulfur-containing nucleophile or surrogate.

Palladium catalysis offers a robust and versatile platform for the methylsulfonylation of aryl and alkyl halides. A noteworthy advancement is the use of dimethyl sulfite (B76179) as a dual-purpose reagent, serving as both a sulfur dioxide (SO₂) surrogate and a methyl source. organic-chemistry.orgnih.gov This approach provides an efficient route to methyl sulfone derivatives from various aryl iodides under ligand- and base-free conditions. organic-chemistry.org

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, with a reducing agent like tetramethyldisiloxane (TMDSO). organic-chemistry.org The proposed mechanism involves the in-situ release of SO₂ from dimethyl sulfite, leading to the formation of methylsulfonyl radicals which then engage in a radical coupling process with the halide. organic-chemistry.org This methodology has demonstrated broad applicability for various aryl iodides, accommodating both electron-rich and electron-deficient substrates and achieving moderate to excellent yields. organic-chemistry.orgnih.gov While developed for alkyl and aryl iodides, this strategy is applicable to activated aryl chlorides like o-chlorobenzyl chloride.

Table 1: Key Features of Palladium-Catalyzed Methylsulfonylation organic-chemistry.org

| Feature | Description |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ |

| SO₂/Methyl Source | Dimethyl Sulfite |

| Reducing Agent | Tetramethyldisiloxane (TMDSO) |

| Conditions | Ligand- and Base-Free |

| Mechanism | Radical Coupling |

| Substrate Scope | Aryl and Alkyl Iodides |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed methods are particularly effective for coupling aryl halides, including challenging substrates like aryl chlorides, with various partners. nih.gov In the context of sulfonylation, nickel-based systems, often paired with photoredox catalysis, facilitate the cross-coupling of aryl halides with sulfinate salts. nih.govmdpi.com

A dual photoredox/nickel catalysis strategy allows the sulfonylation of aryl, heteroaryl, and vinyl halides to proceed at room temperature. nih.gov This system typically uses a photosensitizer (like an organoboron photocatalyst) that, upon irradiation with visible light, engages in a catalytic cycle with a nickel complex. mdpi.com The nickel catalyst activates the aryl halide (e.g., o-chlorobenzyl chloride) via oxidative addition, and the resulting intermediate couples with a sulfinate salt to form the desired sulfone. nih.govmdpi.com This approach is noted for its exceptional functional group tolerance, accommodating ketones, esters, amides, and even primary amines and hydroxyl groups. nih.gov

Table 2: Example of a Nickel/Photoredox Dual Catalysis System for Sulfonylation nih.govmdpi.com

| Component | Example | Role |

|---|---|---|

| Nickel Catalyst | NiBr₂·3H₂O | Cross-coupling catalyst |

| Ligand | dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | Stabilizes Ni catalyst |

| Photocatalyst | Organoboron Complex or Ir/Ru Complex | Absorbs light, initiates redox cycle |

| Sulfonyl Source | Sodium Sulfinate | Provides the sulfonyl group |

| Conditions | Visible light, room temperature | Mild and energy-efficient |

The cross-coupling of aryl halides with sulfinate salts (R-SO₂Na) is a direct and widely used method for synthesizing aryl sulfones. acs.org This transformation can be catalyzed by various transition metals, most notably copper, palladium, and nickel. nih.govnih.govchemrxiv.org

Copper-catalyzed protocols, often referred to as Ullmann-type couplings, are well-established for this purpose. The use of copper(I) iodide (CuI) promoted by ligands like L-proline enables the efficient coupling of aryl halides with sulfinic acid salts. chemrxiv.org More recent developments include the use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as an inexpensive, recyclable, and environmentally friendly catalyst system for coupling aryl sulfonic acid salts with aryl halides in water. nanomaterchem.com

Palladium-catalyzed coupling of arylsulfonyl chlorides with aryl boronic acids also provides a route to diaryl sulfones. organic-chemistry.org However, for constructing this compound, the coupling of o-chlorobenzyl halide with sodium methanesulfinate (B1228633) is the most direct approach.

Nickel/photoredox dual catalysis, as described previously, represents the state-of-the-art for this transformation, offering mild conditions and broad substrate scope, including the use of less reactive aryl chlorides. nih.gov This method's ability to operate at room temperature makes it highly attractive for synthesizing complex molecules. nih.gov

Development of Novel Reagents for Methyl Sulfone Access

Beyond traditional metal-catalyzed cross-coupling of existing sulfonyl compounds, significant research has focused on developing novel reagents that act as versatile sources for the methyl sulfone group. nih.govchemrxiv.org These reagents are designed to simplify synthetic routes and provide access to previously hard-to-make sulfone-containing molecules.

One groundbreaking approach involves a reagent that enables the construction of heteroaromatic methyl sulfones through reactions with various bis-nucleophiles. nih.govchemrxiv.orgresearchgate.net This strategy relies on a 1,3-heterocycle disconnection logic, offering a fundamentally new way to build the sulfonylated heterocyclic core. chemrxiv.org This method can also be adapted to create alkyl-, difluoromethyl-, and trifluoromethyl-containing sulfones. nih.gov

Another important class of reagents are sulfur dioxide surrogates. Compounds like DABCO·(SO₂)₂ (a complex of diazabicyclo[2.2.2]octane and sulfur dioxide) and inorganic sulfites such as potassium or sodium metabisulfite (B1197395) (K₂S₂O₅ or Na₂S₂O₅) are used to introduce the SO₂ moiety safely and efficiently. rsc.orgrsc.org These reagents are often employed in radical-based transformations, where an arylsulfonyl radical is generated in situ and subsequently trapped. rsc.orgrsc.org As previously mentioned, dimethyl sulfite has also been introduced as a novel reagent that functions as both an SO₂ surrogate and a methyl source in palladium-catalyzed reactions. organic-chemistry.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netorganic-chemistry.org The application of microwave irradiation can significantly improve the efficiency of processes by promoting more effective reaction kinetics. researchgate.net

In the synthesis of sulfones, microwave energy can be applied to various reaction types. A metal-free, eco-friendly coupling of diaryliodonium salts and arenesulfinates has been achieved under microwave irradiation in PEG-400, affording diaryl sulfones in high yields with short reaction times. organic-chemistry.org This demonstrates the potential of MAOS to facilitate sulfonylation reactions under mild conditions.

While specific microwave-assisted procedures for this compound are not extensively documented, the principles of MAOS can be readily applied to the metal-catalyzed coupling reactions described above. For instance, palladium-, nickel-, or copper-catalyzed couplings of o-chlorobenzyl chloride with sodium methanesulfinate could be significantly accelerated using a dedicated microwave reactor, reducing reaction times from hours to minutes. researchgate.netresearchgate.net The ability to rapidly screen reaction parameters such as temperature, solvents, and catalysts makes MAOS a powerful technique for optimizing the synthesis of the target compound. researchgate.net

Biocatalytic Approaches in Intermediate Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild conditions. In the context of this compound and its analogues, biocatalytic methods are primarily applied to the synthesis of key intermediates, such as chiral sulfoxides or their precursors.

The biocatalytic oxidation of sulfides to sulfones represents a direct and environmentally benign route. orientjchem.org Research has identified fungal strains capable of efficiently catalyzing this transformation. For instance, studies have shown that certain microorganisms can oxidize various alkyl aryl sulfides into their corresponding sulfones with high yields. researchgate.netresearchgate.net This method avoids the use of often harsh chemical oxidizing agents. orientjchem.org

A screening of numerous microorganisms demonstrated that fungal strains, in particular, show excellent activity for the oxidation of sulfides directly to sulfones. researchgate.netresearchgate.net Two specific strains, Aspergillus ochraceus MTCC 5245 and Penicillium funiculosum MTCC 5246, have been highlighted for their high conversion rates. orientjchem.orgresearchgate.netresearchgate.net The process typically involves incubating the sulfide (B99878) substrate with washed microbial cells in a buffered solution. orientjchem.orgresearchgate.net

Another significant application of biocatalysis is in the synthesis of chiral intermediates. The biocatalytic reduction of methyl o-chlorobenzoylformate (CBFM) to produce methyl (R)-o-chloromandelate [(R)-CMM] is a key step in the synthesis of other complex molecules. acs.org This reaction utilizes a whole-cell catalyst containing an alcohol dehydrogenase (ADH) co-expressed with a glucose dehydrogenase (GDH) for cofactor regeneration. This system has proven effective for large-scale production, achieving high substrate concentrations and excellent enantiomeric excess. acs.org

Table 1: Biocatalytic Reduction of Methyl o-chlorobenzoylformate (CBFM)

| Catalyst System | Substrate Concentration | Catalyst Loading | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Whole-cell (Bacillus sp. ADH & GDH) | 500 g·L–1 | 50 g·L–1 (5 g lyophilized cells) | 88% | >99% | acs.org |

| Whole-cell (Candida glabrata ADH & GDH) | 300 g·L–1 | 100 g·L–1 | 85% | 98.7% | acs.org |

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, thereby saving time, resources, and minimizing waste. For the synthesis of sulfones like this compound, several one-pot strategies have been developed.

A notable one-pot method transforms a wide array of aryl and heteroaryl sulfonyl chlorides into the corresponding chloromethyl sulfones. lookchem.com This procedure begins with the reduction of the sulfonyl chloride to a sulfinate salt using sodium sulfite in an aqueous medium. Crucially, the water-soluble and often hygroscopic sulfinate salt is not isolated. lookchem.com Instead, the aqueous mixture is directly treated with a phase transfer catalyst (PTC) and an excess of an alkylating agent like bromochloromethane (B122714) to yield the desired chloromethyl sulfone. This approach is operationally simple and generally provides good yields, typically in the range of 60-80%. lookchem.com

Another versatile one-pot approach allows for the parallel synthesis of sulfides, sulfoxides, and sulfones starting from thiourea (B124793). researchgate.net The method involves the initial alkylation of thiourea with an appropriate alkyl chloride. The resulting intermediate is then oxidized in situ. By controlling the oxidant (e.g., H₂O₂) and catalyst (e.g., (NH₄)₂MoO₄), one can selectively produce the sulfide, sulfoxide (B87167), or, for complete oxidation, the sulfone. researchgate.net

Furthermore, multicomponent reactions represent an advanced form of one-pot synthesis. Arylation reagents like aryl halides can react with sulfur dioxide surrogates (e.g., DABSO) and other substrates to construct sulfones in a single operation. researchgate.net

Optimization of Reaction Conditions and Scalability Studies

The transition from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction conditions and scalability studies. For sulfone synthesis, including that of this compound, key parameters such as catalyst loading, temperature, reaction time, and work-up procedures are critical for achieving high conversions and yields on a large scale. thieme-connect.com

In biocatalytic processes, Design of Experiments (DOE) is a powerful tool for optimizing reaction parameters. thieme-connect.com For the large-scale biocatalytic oxidation of a sulfide, factors such as enzyme loading, substrate concentration, and mass transfer were systematically investigated to develop a fully optimized plant-scale process capable of handling hundreds of moles of starting material. thieme-connect.com

For chemical catalysis, optimization often focuses on catalyst efficiency and reaction conditions. In a ruthenium-catalyzed synthesis of linear sulfones, experiments were conducted to determine the optimal catalyst loading, temperature, and solvent. nii.ac.jp For instance, reactions were typically run at 90°C for 24 hours, but for more reactive benzylic alcohols, the temperature could be lowered to 60°C. nii.ac.jp

Table 2: Example of Optimized Conditions for Catalytic Sulfone Synthesis

| Parameter | Condition | Notes | Reference |

|---|---|---|---|

| Catalyst | Ru-MACHO-BH | 2 mol% loading | nii.ac.jp |

| Base | KHMDS | 0.45 mmol per 0.60 mmol sulfone | nii.ac.jp |

| Temperature | 60-90°C | Substrate dependent | nii.ac.jp |

| Solvent | Toluene (B28343) | Anhydrous | nii.ac.jp |

| Duration | 24 hours | - | nii.ac.jp |

Scalability is a primary concern. Reports on biocatalytic oxidations mention scaling up reactions from analytical levels (2 mg) to preparative scales (50 mg) to confirm product structure via NMR. orientjchem.orgresearchgate.net A more significant example is the development of a plant-scale biocatalytic oxidation that processed 72.2 kg (264 moles) of a sulfide intermediate. thieme-connect.com Similarly, one-pot procedures for synthesizing strain-release reagents from methyl sulfones have been successfully applied on a gram scale with consistent efficiency. nih.gov

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is a significant challenge in organic synthesis, particularly when creating chiral centers. In the synthesis of sulfones, a chiral center can exist at the sulfur atom if it is a sulfoxide, or at an adjacent carbon atom. While this compound itself is not chiral, the principles of stereocontrol are vital for synthesizing chiral analogues or intermediates.

Biocatalytic methods are preeminent for establishing stereochemistry. The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-developed biocatalytic approach. frontiersin.org A variety of enzymes, including Baeyer–Villiger monooxygenases (BVMOs), are used for this transformation, often yielding products with high enantioselectivity. thieme-connect.com In one large-scale application, a BVMO was used to produce a chiral sulfoxide intermediate with high yield and selectivity, demonstrating the power of biocatalysis in controlling stereochemistry at an industrial level. thieme-connect.com

Another biocatalytic strategy for obtaining enantiomerically pure sulfoxides is through the kinetic resolution of a racemic mixture. frontiersin.org In this approach, an enzyme selectively transforms one enantiomer while leaving the other untouched. For example, sulfoxide reductases can be used to reduce the undesired enantiomer of a sulfoxide to a sulfide, allowing for the recovery of the desired, unreacted sulfoxide enantiomer. frontiersin.org

While not directly related to this compound, the challenges in controlling stereochemistry in other synthetic contexts, such as during enamide formation, underscore the general difficulty and importance of this aspect. vulcanchem.com The development of stereocontrolled methods, particularly catalytic asymmetric reactions, remains a key focus in modern synthetic chemistry.

Mechanistic Investigations of O Chlorobenzyl Methyl Sulfone Reactions

Mechanistic Pathways of Sulfone Formation

The synthesis of o-chlorobenzyl methyl sulfone can be achieved through several reliable methods, primarily involving the creation of the carbon-sulfur bonds and the subsequent establishment of the sulfone oxidation state. The two most prominent mechanistic pathways are the oxidation of a pre-existing sulfide (B99878) and the direct formation of the sulfone via nucleophilic substitution.

A common and efficient route to this compound involves the oxidation of its corresponding sulfide precursor, o-chlorobenzyl methyl sulfide. This transformation requires the addition of two oxygen atoms to the sulfur atom, a process that can be achieved with a variety of oxidizing agents. organic-chemistry.org The reaction typically proceeds sequentially, first forming the intermediate sulfoxide (B87167), which is then further oxidized to the sulfone. organic-chemistry.org

The choice of oxidant and reaction conditions determines the selectivity of the process. Strong oxidizing agents generally favor the formation of the sulfone. organic-chemistry.org Hydrogen peroxide (H₂O₂) is a widely used reagent, often in the presence of a catalyst. google.comnih.gov The mechanism involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic oxygen of the peroxide. For complete oxidation to the sulfone, excess oxidant is typically required. nih.gov Other powerful reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective.

| Oxidizing Agent | Typical Conditions | Key Mechanistic Feature |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst (e.g., selenium(IV) oxide) | Stepwise oxidation via a sulfoxide intermediate. nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Aprotic solvent (e.g., CH₂Cl₂) | Concerted oxygen transfer from the peroxy acid. |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in a solvent like ethyl acetate | A stable and easily handled solid source of H₂O₂. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often acidic or basic | Powerful, less selective oxidant capable of over-oxidation if not controlled. |

An alternative synthetic strategy involves the formation of the C-S bond through a nucleophilic substitution reaction. This pathway typically utilizes the reaction of an o-chlorobenzyl halide, such as o-chlorobenzyl chloride, with a salt of methylsulfinic acid, like sodium methylsulfinate.

In this S_N2 mechanism, the methylsulfinate anion (CH₃SO₂⁻) acts as a potent sulfur-centered nucleophile. It attacks the electrophilic benzylic carbon of the o-chlorobenzyl chloride, displacing the chloride leaving group and forming the C-S bond of the target sulfone in a single, concerted step. cdnsciencepub.com The efficiency of this reaction is dependent on factors such as the solvent, temperature, and the nature of the leaving group on the benzyl (B1604629) moiety.

| Electrophile | Nucleophile | Product | Mechanism Type |

|---|---|---|---|

| o-Chlorobenzyl chloride | Sodium methylsulfinate | This compound | S_N2 |

| o-Chlorobenzyl bromide | Sodium methylsulfinate | This compound | S_N2 |

Rearrangement Reactions Involving Sulfone Functionality

The sulfone group in this compound activates the adjacent methylene (B1212753) and methyl protons, making them susceptible to deprotonation by strong bases. The resulting carbanions are key intermediates in various rearrangement and elimination reactions.

The classic Ramberg-Bäcklund rearrangement converts an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide. wikipedia.org While this compound itself cannot directly undergo this reaction due to the absence of a halogen atom on a carbon alpha to the sulfonyl group, it serves as a direct precursor for a substrate that can. organicreactions.org

The sequence begins with the α-halogenation of the benzylic position of this compound, for example, using N-chlorosuccinimide (NCS) to yield α-chloro-o-chlorobenzyl methyl sulfone. This α-halo sulfone possesses all the necessary components for the rearrangement. organicreactions.orgresearchgate.net

The accepted mechanism proceeds as follows:

Deprotonation: A strong base abstracts an acidic proton from the methyl group (the α'-position), which is rendered acidic by the adjacent sulfone. wikipedia.org

Intramolecular Cyclization: The resulting carbanion performs an intramolecular nucleophilic attack on the carbon bearing the halogen (the α-position), displacing the halide and forming a highly strained, three-membered cyclic sulfone known as a thiirane (B1199164) dioxide. wikipedia.orgorganic-chemistry.org

Cheletropic Extrusion: The thiirane dioxide intermediate is unstable and spontaneously decomposes, extruding a molecule of sulfur dioxide (SO₂) in a concerted, stereospecific manner to yield the final alkene product. wikipedia.org In this case, the product would be o-chlorostyrene.

| Step | Reactant | Reagent/Condition | Intermediate/Product | Description |

|---|---|---|---|---|

| 1. α-Halogenation | This compound | NCS or NBS | α-Halo-o-chlorobenzyl methyl sulfone | Introduction of a halogen at the benzylic position. organic-chemistry.org |

| 2. Deprotonation | α-Halo-o-chlorobenzyl methyl sulfone | Strong base (e.g., t-BuOK) | α'-Carbanion | Formation of a carbanion at the methyl group. wikipedia.org |

| 3. Cyclization | α'-Carbanion | Intramolecular S_N2 | Thiirane dioxide | Formation of a three-membered ring. organic-chemistry.org |

| 4. Extrusion | Thiirane dioxide | Thermal (spontaneous) | o-Chlorostyrene + SO₂ | Elimination of sulfur dioxide to form an alkene. wikipedia.org |

The presence of acidic protons on the carbons alpha to the sulfonyl group allows for base-induced elimination and cyclization reactions. mdpi.com Treatment of this compound with a strong base, such as an alkali metal amide or lithium diisopropylamide (LDA), can generate a carbanion at the benzylic position. cdnsciencepub.com This benzylic anion is stabilized by both the adjacent sulfone group and the aromatic ring.

This reactive intermediate can undergo several transformations:

Intramolecular Cyclization: The generated carbanion could theoretically act as an intramolecular nucleophile, attacking the ortho-carbon bearing the chlorine atom to displace it via a nucleophilic aromatic substitution (S_NAr) mechanism. This would lead to the formation of a benzocyclobutene derivative. However, this cyclization to form a strained four-membered ring is often challenging. cdnsciencepub.com

Elimination Reactions: If the molecule is modified to contain a suitable leaving group in the β-position relative to the generated carbanion, a base-induced β-elimination can occur. mdpi.com

Reaction with Electrophiles: The generated carbanion can also be trapped by external electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position.

Chemical Reactivity of the o-Chlorobenzyl Moiety

The o-chlorobenzyl portion of the molecule also possesses distinct reactivity, primarily centered on the chlorine-substituted aromatic ring. While the sulfone group is generally deactivating for electrophilic aromatic substitution, it activates the ring towards nucleophilic attack.

A key reaction in this context is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. encyclopedia.pub In this process, a carbanion bearing a leaving group at the nucleophilic center attacks an electron-deficient aromatic ring, such as the one in this compound. mdpi.comkuleuven.be The addition is followed by a base-induced β-elimination of HX from the intermediate σ-adduct, resulting in the formal substitution of an aromatic hydrogen atom. kuleuven.be For this compound, the electron-withdrawing nature of the sulfone group directs the incoming nucleophile to the positions ortho and para to it. This can lead to the substitution of a hydrogen atom on the ring rather than the displacement of the chlorine atom. mdpi.comencyclopedia.pub For instance, the reaction of chloromethyl phenyl sulfone with p-chloronitrobenzene results in the substitution of a hydrogen ortho to the nitro group, not the chlorine. kuleuven.be This highlights a pathway where the aromatic ring of this compound can be further functionalized without displacing the original chloro substituent.

Nucleophilic Reactivity of Activated Methylene Groups

The methylene group in this compound, positioned between the o-chlorophenyl ring and the strongly electron-withdrawing sulfonyl group, exhibits notable nucleophilic reactivity after activation. encyclopedia.pubresearchgate.net This activation is typically achieved through deprotonation by a suitable base, forming a carbanion. encyclopedia.pubresearchgate.net The presence of the sulfonyl group (–SO₂–) is crucial as it stabilizes the resulting negative charge on the adjacent carbon atom through resonance and inductive effects, thereby increasing the acidity of the methylene protons. encyclopedia.pubresearchgate.net

The introduction of a chlorine atom at the ortho position of the benzyl group further influences the reactivity. While chlorine is an electron-withdrawing group that can enhance the acidity of the methylene protons, its steric bulk may also play a role in the subsequent reactions of the formed carbanion. mdpi.com

Research has shown that carbanions generated from sulfones are versatile intermediates in organic synthesis. researchgate.net These stabilized carbanions can participate in a variety of nucleophilic reactions, including additions to carbonyl compounds and Michael-type additions to activated alkenes. mdpi.com For instance, the reaction of α-chlorocarbanions with aldehydes and ketones can lead to the formation of oxiranes, a transformation known as the Darzens reaction. mdpi.com

The general reactivity of these activated methylene groups can be summarized in the following table:

| Reaction Type | Reactant | Product Type | Ref |

| Deprotonation | Base (e.g., NaOH, t-BuOK) | Carbanion | encyclopedia.pub |

| Aldol-type Addition | Aldehydes, Ketones | β-Hydroxy sulfones | mdpi.com |

| Michael Addition | α,β-Unsaturated compounds | 1,5-Dicarbonyl compounds or equivalents | mdpi.com |

| Darzens Condensation | Aldehydes, Ketones | Oxiranes (epoxides) | mdpi.com |

These reactions highlight the synthetic utility of the activated methylene group in this compound for the construction of new carbon-carbon bonds. The specific outcomes and efficiencies of these reactions are influenced by factors such as the choice of base, solvent, and reaction temperature.

Electrophilic Behavior and Reaction with Carbanions

This compound can also exhibit electrophilic behavior, particularly in reactions with strong nucleophiles like carbanions. One of the key reactions in this context is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. encyclopedia.pubmdpi.com In this type of reaction, a carbanion attacks the electron-deficient aromatic ring of the this compound. mdpi.comacs.org The nitro group, if present on the aromatic ring, strongly activates the ring towards nucleophilic attack. encyclopedia.pubmdpi.com

A noteworthy example involves the reaction of α-chlorocarbanions, such as the one derived from chloromethyl phenyl sulfone, with nitroarenes. encyclopedia.pubmdpi.com The carbanion adds to the aromatic ring, typically at positions ortho or para to the nitro group, forming a σH adduct. encyclopedia.pubmdpi.com This intermediate then undergoes a base-induced β-elimination of HCl to yield the substituted product. encyclopedia.pubmdpi.com

Interestingly, the presence of the chlorine atom on the benzyl group of this compound can direct the substitution pattern. For instance, the reaction of the carbanion of chloromethyl phenyl sulfone with p-chloronitrobenzene results in the substitution of a hydrogen atom ortho to the nitro group, rather than the displacement of the ring chlorine. mdpi.com This regioselectivity underscores the principles of the VNS reaction.

The electrophilic nature of this compound is further exemplified by its reactions with other carbanions. The sulfonyl group can act as a leaving group in certain nucleophilic substitution reactions, although this is less common than reactions involving the activated methylene group or the aromatic ring. smolecule.com

The following table summarizes key electrophilic reactions involving sulfones and carbanions:

| Reaction Name | Nucleophile | Substrate | Key Feature | Ref |

| Vicarious Nucleophilic Substitution (VNS) | Carbanion (e.g., from α-chloro sulfones) | Electron-deficient arenes (e.g., nitroarenes) | Substitution of a hydrogen atom on the aromatic ring. | encyclopedia.pubmdpi.comacs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles | Activated Aryl Halides | Replacement of a halogen atom on the aromatic ring. | smolecule.com |

These reactions demonstrate the dual reactivity of this compound, acting as both a precursor to a nucleophile and as an electrophile, depending on the reaction conditions and the nature of the reacting partner.

Stability and Degradation Pathways

This compound is generally considered a stable compound, a characteristic typical of sulfones which are known for their resistance to reduction. ontosight.ai However, under specific environmental or chemical conditions, it can undergo degradation.

Studies on the degradation of herbicides have identified 4-chlorobenzyl methyl sulfone as a major degradation product of benthiocarb. tandfonline.compsu.edundl.go.jp This suggests that the this compound structure can be a persistent intermediate in the environment. The degradation of such compounds in soil is influenced by factors like the presence of organic matter and microbial activity. tandfonline.com For instance, rice straw amendments have been observed to affect the formation of related sulfone and sulfoxide degradation products. tandfonline.com

Photodegradation can also be a significant pathway for the breakdown of compounds containing a chlorobenzyl moiety. scispace.com The absorption of UV light can lead to the homolytic cleavage of the carbon-chlorine bond, initiating a series of radical reactions. scispace.com While specific photodegradation studies on this compound are not detailed in the provided results, the behavior of related compounds like o-chlorobenzyl chloride suggests that hydrolysis and subsequent oxidation are likely degradation pathways. oecd.org For example, o-chlorobenzyl chloride hydrolyzes to o-chlorobenzyl alcohol, which can then be oxidized to o-chlorobenzaldehyde and further to o-chlorobenzoic acid. oecd.org

A summary of potential degradation pathways is presented below:

| Degradation Pathway | Conditions | Potential Products | Ref |

| Biodegradation (in soil) | Microbial activity, presence of organic matter | Benthiocarb sulfoxide, desethylbenthiocarb, 4-chlorobenzoic acid | tandfonline.com |

| Photodegradation | Sunlight/UV radiation | Radicals, potentially leading to cleavage of the C-Cl bond | scispace.com |

| Hydrolysis and Oxidation | Aqueous environment | o-Chlorobenzyl alcohol, o-chlorobenzaldehyde, o-chlorobenzoic acid (by analogy) | oecd.org |

| Chlorination | Water treatment processes | Chlorinated aromatic compounds | researchgate.net |

The persistence and degradation of this compound in the environment are complex processes dependent on a variety of physical, chemical, and biological factors.

Spectroscopic and Structural Characterization of O Chlorobenzyl Methyl Sulfone

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule, as different bonds absorb infrared radiation at characteristic frequencies. The IR spectrum of o-Chlorobenzyl methyl sulfone is expected to prominently feature the strong absorption bands characteristic of the sulfone (SO₂) group. Generally, sulfones exhibit two distinct and intense stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching band typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretching band is found in the 1160-1120 cm⁻¹ range. The presence of strong absorptions in these regions would be a primary indicator for confirming the sulfone moiety in the compound's structure. Further bands corresponding to C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching of the benzene (B151609) ring, would also be present.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |

| Sulfone (SO₂) | Asymmetric Stretching | 1350 - 1300 |

| Sulfone (SO₂) | Symmetric Stretching | 1160 - 1120 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for mapping the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Detailed experimental ¹H NMR data for this compound, including specific chemical shifts and coupling constants, were not available in the searched sources. A theoretical analysis would predict signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the four protons on the ortho-substituted benzene ring, a singlet for the methylene (B1212753) (CH₂) protons adjacent to the sulfone group and the aromatic ring, and a singlet for the methyl (CH₃) protons of the sulfone group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific experimental ¹³C NMR spectral data for this compound were not found in the available literature. This technique would be essential for identifying all unique carbon environments in the molecule, including the six distinct carbons of the substituted benzene ring, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₉ClO₂S, which corresponds to a molecular weight of approximately 204.68 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

While a detailed experimental fragmentation pattern for this compound was not found, analysis of its structure suggests potential fragmentation pathways. Common fragmentation would likely involve the cleavage of the benzyl (B1604629) C-S bond, which could lead to the formation of an o-chlorobenzyl cation. The stability of this potential fragment would make it a significant peak in the spectrum. Other possible fragmentations could include the loss of the methyl group or the entire methyl sulfonyl radical.

| Ion | Proposed Identity | Expected m/z |

| [C₈H₉ClO₂S]⁺ | Molecular Ion (M⁺) | 204/206 (due to ³⁵Cl/³⁷Cl isotopes) |

| [C₇H₆Cl]⁺ | o-Chlorobenzyl cation | 125/127 (due to ³⁵Cl/³⁷Cl isotopes) |

| [C₈H₉O₂S]⁺ | Loss of Cl radical | 169 |

| [CH₃SO₂]⁺ | Methyl sulfonyl cation | 79 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a microscopic view of molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized molecular geometry and electronic properties of molecules. researchgate.netephys.kz DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles of a molecule in its ground state. researchgate.net For a molecule like o-Chlorobenzyl methyl sulfone, DFT would provide the precise spatial arrangement of its atoms.

Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be computed. These properties are crucial for understanding the molecule's interaction with electric fields and its potential for non-linear optical (NLO) applications. For instance, a related compound, 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, was found to have a significant first hyperpolarizability, suggesting it could be a good candidate for NLO materials. researchgate.net Similar calculations for this compound would be necessary to determine its NLO potential.

Table 1: Illustrative DFT-Calculated Structural Parameters (Hypothetical for this compound, based on similar structures)

| Parameter | Value |

| C-S Bond Length (Sulfone) | ~1.78 Å |

| S=O Bond Length (Sulfone) | ~1.45 Å |

| C-Cl Bond Length | ~1.75 Å |

| O-S-O Bond Angle | ~118° |

| C-S-C Bond Angle | ~104° |

Note: This data is illustrative and based on general values for similar functional groups. Precise values would require specific DFT calculations for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. edu.krdnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. ajchem-a.comedu.krd

The HOMO-LUMO gap is also important for understanding the electronic absorption spectra of a compound. The transition of an electron from the HOMO to the LUMO typically corresponds to the lowest energy electronic transition, which can be observed in UV-Vis spectroscopy. nih.gov The investigation of frontier orbital energies can provide valuable information about the adsorption behavior and electronic properties of sulfone-containing compounds. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical for this compound)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 6.5 eV |

Note: These values are hypothetical and would need to be determined by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. Green areas denote neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfone group, making them sites for interaction with electrophiles. The hydrogen atoms of the methyl and benzyl (B1604629) groups would exhibit positive potential. These maps are also instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov Fukui functions (f(r)) are one such descriptor, indicating the change in electron density at a particular point in the molecule when an electron is added or removed. faccts.de They help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netfaccts.de

The Fukui function comes in three forms:

f+(r) for nucleophilic attack (electron acceptance).

f-(r) for electrophilic attack (electron donation).

f0(r) for radical attack. faccts.de

By calculating the condensed Fukui indices for each atom in this compound, one could predict which atoms are most likely to participate in chemical reactions.

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical vibrational spectra (IR and Raman) can be computed, and the calculated frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.netresearchgate.net DFT methods have been shown to provide good agreement with experimental vibrational frequencies. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO transitions. nih.govescholarship.org

Table 3: Illustrative Predicted Spectroscopic Data (Hypothetical for this compound)

| Spectrum | Key Vibrational Frequencies / Absorption Maxima |

| IR | ~1300-1350 cm⁻¹ (SO₂ asymmetric stretch), ~1120-1160 cm⁻¹ (SO₂ symmetric stretch), ~750 cm⁻¹ (C-Cl stretch) |

| Raman | Similar to IR, with different intensities for symmetric vibrations. |

| UV-Vis (λmax) | ~220 nm, ~270 nm (associated with π → π* transitions in the benzene (B151609) ring) |

Note: This data is illustrative and based on characteristic values for the functional groups present.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.infonih.gov It is widely used in drug design to understand how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. researchgate.netnih.gov The process involves predicting the binding mode and affinity of the ligand to the active site of the target. d-nb.info

While no specific molecular docking studies for this compound have been reported in the available literature, such simulations could be employed to investigate its potential biological activity. For instance, given its structure, it could be docked into the active sites of various enzymes to explore potential inhibitory effects. The results of docking simulations are typically reported as a binding energy or score, with lower values indicating a more favorable interaction. d-nb.info For example, in a study of potential inhibitors for the hepatitis C virus, compounds with a sulfone moiety were shown to establish hydrogen-bond interactions with the target protein. nih.gov

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions is crucial for predicting the biological potential of a compound. While direct studies on this compound are limited, extensive research on analogous sulfone-containing molecules allows for the inference of its likely interaction patterns with protein targets. The sulfonyl group is a key feature, known for its dual character as a weak hydrogen bond acceptor and a participant in hydrophobic interactions. acs.org

Studies on sulfone derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) reveal that the methyl sulfone group is critical for fitting into specific binding pockets. mdpi.com It can form hydrogen bonds with amino acid residues such as Arginine (Arg), Serine (Ser), and Tyrosine (Tyr). mdpi.com Furthermore, the sulfonyl group often engages in van der Waals contacts and can be found in hydrophobic environments within protein binding sites. acs.orgmdpi.com Analysis of protein-ligand complexes in the Protein Data Bank (PDB) shows that while only about 30-39% of sulfonyl groups form hydrogen bonds, a significant majority (around 74-80%) are located in close proximity to aliphatic or hydrophobic groups. acs.org

The chlorobenzyl portion of the molecule also contributes significantly to binding, primarily through hydrophobic and π-stacking interactions with aromatic residues like Phenylalanine (Phe). mdpi.com The chlorine atom can further modulate these interactions. Therefore, it is predicted that this compound would engage with protein receptors through a combination of hydrogen bonds mediated by its sulfonyl oxygens and hydrophobic/aromatic interactions involving its chlorophenyl ring.

Table 1: Predicted Ligand-Protein Interaction Types for this compound

| Molecular Moiety | Potential Interacting Residues | Interaction Type | Supporting Evidence Source |

| Methyl Sulfone (-SO₂CH₃) | Arginine, Serine, Tyrosine | Hydrogen Bonding | mdpi.com |

| Methyl Sulfone (-SO₂CH₃) | Valine, Leucine, Phenylalanine | van der Waals / Hydrophobic | acs.orgmdpi.com |

| o-Chlorobenzyl | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking / Hydrophobic | mdpi.com |

| Chlorine Atom (-Cl) | Various | Halogen Bonding / Hydrophobic | mdpi.com |

Prediction of Binding Modes and Affinities

The prediction of how a ligand binds within a protein's active site and the strength of that binding are key goals of computational docking studies. For sulfone derivatives, molecular modeling has shown that the methylsulfone group often mimics the position of carboxylic acid groups in known inhibitors, fitting into specific sub-pockets of the receptor. mdpi.com In studies of COX-2 inhibitors, the methylsulfone group was shown to fit into the enzyme's binding pocket, facilitating crucial hydrogen bonds that anchor the ligand. mdpi.com

While precise binding affinity values (like Kᵢ or IC₅₀) are not available for this compound itself, the affinities of structurally similar sulfone compounds have been determined for various targets, ranging from nanomolar to micromolar concentrations. mdpi.comacs.orgacs.org The affinity is a composite result of the various interactions described, and small structural changes can significantly alter it.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule's atoms that can be achieved by rotation about single bonds. The conformation of this compound is particularly influenced by the steric hindrance between the ortho-chlorine atom and the adjacent methyl sulfone group. kuleuven.be

Molecular modeling studies on related structures suggest that this steric clash forces the molecule to adopt a conformation where the plane of the chlorophenyl ring and the C-S-C plane of the sulfone group are nearly orthogonal to each other. kuleuven.be This twisted conformation is considered "unwanted" in certain drug design contexts where a more planar arrangement is desired for optimal π-system interactions. kuleuven.be The flexibility of the benzyl-sulfonyl linkage allows for some rotational freedom, but the low-energy conformations are dominated by this sterically-driven twist. Understanding this preferred conformation is vital for accurately modeling its interactions with biological targets, as it defines the three-dimensional shape that the receptor must accommodate.

Advanced Theoretical Approaches

Beyond basic molecular modeling, advanced theoretical methods can elucidate more complex properties of this compound, including its collective behavior, optical properties, and reactivity.

Investigation of Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions explains how molecules interact with each other in condensed phases, leading to phenomena like crystal formation and self-assembly. For sulfone-containing compounds, intermolecular interactions are typically a mix of weak C-H···O hydrogen bonds involving the sulfonyl oxygens and π-π stacking interactions between aromatic rings. acs.orgresearchgate.net

Theoretical studies on the self-assembly of sulfone analogues, for instance with graphene sheets, indicate that π-electron interactions play a significant role. researchgate.netuantwerpen.be The chlorophenyl ring of this compound can participate in π-π stacking, while the sulfone group acts as a polar center, capable of forming dipole-dipole interactions and weak hydrogen bonds. These non-covalent forces govern the packing of molecules in a crystal lattice and their potential to form larger, organized supramolecular structures.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability

Non-linear optical (NLO) materials have applications in technologies like photonics and optical data storage. Organic molecules with π-conjugated systems and significant charge separation often exhibit NLO properties. The key metric for second-order NLO activity is the first hyperpolarizability (β).

Computational studies on structurally related compounds, such as 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, have indicated that they may be good candidates for NLO materials based on calculated first hyperpolarizability values. researchgate.netresearchgate.net The NLO response in such molecules arises from intramolecular charge transfer, typically from an electron-donating group to an electron-accepting group through a π-conjugated bridge. researchgate.netanalis.com.my In this compound, the chlorophenyl ring and the sulfone group create a donor-acceptor system that facilitates charge delocalization, a prerequisite for NLO activity. researchgate.net Density Functional Theory (DFT) calculations are commonly used to predict the hyperpolarizability of such compounds. researchgate.netresearchgate.netanalis.com.my While specific values for this compound are not published, related sulfone derivatives have shown calculated β values significantly higher than that of urea, a standard NLO reference material.

Table 2: NLO Properties of Structurally Related Chalcone and Sulfone Derivatives

| Compound Type | Property | Finding | Source |

| Chalcone Derivative | First Hyperpolarizability (β) | Value is significantly higher than urea, indicating NLO potential. | researchgate.net |

| Chalcone Derivative | Third-Order Susceptibility (χ³) | ~10⁻⁷ esu | researchgate.net |

| o-Chlorobenzyl Derivative | First Hyperpolarizability (β) | Computation suggests it is a good candidate NLO material. | researchgate.netresearchgate.net |

| Organic Crystal (DSTMS) | Nonlinear Optical Coefficient (d₁₁₁) | 214 ± 20 pm/V | researchgate.net |

Reaction Pathway and Transition State Analysis

Understanding reaction pathways and the energetic profiles of transition states is fundamental to predicting chemical reactivity. Theoretical studies, often using DFT, can model the mechanisms of chemical transformations. For reactions involving benzyl sulfones, such as rearrangements or eliminations, computational analysis can reveal the structure and charge distribution of the transition state.

For instance, in the Benzyl-Claisen rearrangement of related systems, analysis shows that the transition states exhibit significant charge polarization. uq.edu.au This polarization influences the reaction rate in different solvents. uq.edu.au In the context of its synthesis or degradation, this compound can be formed via the oxidation of the corresponding sulfide (B99878). google.com The degradation pathway of the herbicide Benthiocarb, for example, proceeds through intermediates that lead to the formation of 4-chlorobenzyl methyl sulfone. ndl.go.jp Analyzing the transition states for such oxidation or degradation reactions would involve calculating the activation energies for various proposed steps, such as single-electron transfers or nucleophilic attacks, to determine the most favorable reaction pathway.

Computational Prediction of Environmental Fate Parameters

Computational models are essential tools in environmental science for predicting the fate and transport of chemicals when experimental data is limited. whiterose.ac.ukucr.ac.cr For pesticide transformation products like this compound, Quantitative Structure-Activity Relationship (QSAR) and other in silico models are employed to estimate key environmental parameters. nii.ac.jpnih.gov These predictions are crucial for environmental risk assessment, helping to gauge a substance's persistence, mobility, and potential for bioaccumulation. researchgate.neteuropa.eu

Methodologies for these predictions often involve machine learning algorithms and are based on the chemical's molecular structure and physicochemical properties. nih.govsci-hub.se Parameters such as the soil adsorption coefficient (Koc) and the bioconcentration factor (BCF) are frequently estimated because they are vital for determining a chemical's distribution in the environment. nii.ac.jp The Koc value indicates the tendency of a chemical to bind to soil organic carbon, affecting its mobility and leaching potential, while the BCF measures its likelihood of accumulating in aquatic organisms. nih.govecetoc.org

As an illustrative example, predictive models have been applied to o-chlorobenzyl chloride (OCBC), a chemical precursor used in the manufacture of the agrochemical Orbencarb, which also degrades into this compound. oecd.org A fugacity-based model (Mackay level III) was used to estimate the environmental distribution of OCBC. oecd.org The model predicted that if OCBC is released into water, it would primarily remain in the water compartment (73.5%), with smaller distributions to the air (12.2%), sediment (7.7%), and soil (6.6%). oecd.org If released into the air, it is predicted to be distributed mainly between the air (64.1%) and soil (34.6%). oecd.org When released into soil, it is expected to remain almost entirely within that compartment (99.8%). oecd.org

Such models utilize key input parameters, which are themselves often calculated. The table below details some of the computationally predicted parameters for the related compound, o-chlorobenzyl chloride, which demonstrate the outputs of these predictive tools. oecd.org

Table 1: Example of Computationally Predicted Environmental Fate Parameters for the Related Compound o-Chlorobenzyl Chloride (OCBC)

| Parameter | Predicted Value | Method/Software | Significance | Citation |

|---|---|---|---|---|

| Soil Adsorption Coefficient (log Koc) | 2.93 (Koc = 856) | KOCWIN v1.67 | Indicates moderate potential for adsorption to soil and sediment. | oecd.org |

| Bioconcentration Factor (BCF) | 71.85 | BCFWIN v2.14 | Suggests a low potential for bioaccumulation in aquatic organisms. | oecd.org |

| Atmospheric Half-life (Reaction with OH radicals) | 103 hours | AOPWIN v1.91 | Estimates persistence in the atmosphere. | oecd.org |

These predictive approaches provide valuable insights into the likely environmental behavior of a compound in the absence of extensive experimental testing, which is often the case for metabolite and transformation products. whiterose.ac.uk

Derivatives and Structure Activity/property Relationship Studies

Synthesis of Novel o-Chlorobenzyl Methyl Sulfone Derivatives

The synthesis of new analogues of this compound involves a variety of chemical strategies aimed at modifying specific parts of the molecule. These modifications include the introduction of complex heterocyclic systems, the creation of unsaturated bonds, the addition of various alkyl and fluorinated groups, and further halogenation.

The incorporation of five- or six-membered heteroaromatic rings is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. For sulfone derivatives, this often involves synthesizing intermediates that can be cyclized to form the desired heterocyclic system.

A series of novel sulfone derivatives featuring 1,3,4-oxadiazole (B1194373) moieties have been synthesized and tested for antifungal activity. mdpi.comresearchgate.net The synthetic pathway typically involves the oxidation of a methylthio group to the corresponding sulfone. researchgate.net Similarly, sulfone derivatives containing 1,3,4-thiadiazole (B1197879) rings have been prepared; for instance, 2-((4-chlorobenzyl)sulfonyl)-5-(methylsulfonyl)-1,3,4-thiadiazole demonstrated notable inhibitory activity against Plasmopara viticola. mdpi.comresearchgate.net The synthesis of such compounds can be achieved through the reaction of N,N-dialkyl-N'-chlorosulfonyl chloroformamidines with 1,2-bis-nucleophiles like monosubstituted hydrazines, which regioselectively yields 2-substituted thiatriazoles. semanticscholar.org

The introduction of pyrimidine (B1678525) rings can be accomplished by coupling a suitable amine intermediate with a substituted pyrimidine. For example, in a related series of compounds, 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors were prepared by coupling a pyrimidin-5-amine intermediate with a carboxylic acid using a coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium). mdpi.com While not directly starting from this compound, this methodology illustrates a viable pathway for linking sulfone-containing fragments to pyrimidine cores.

The table below summarizes the antifungal efficacy of several synthesized sulfone derivatives containing a 1,3,4-oxadiazole moiety against various plant pathogenic fungi.

| Compound | Substituent (R) | Target Fungi | EC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| 5d | 4-Cl | B. cinerea | 5.21 | researchgate.net |

| 5d | 4-Cl | R. solani | 6.43 | researchgate.net |

| 5e | 2,6-diF | B. cinerea | 8.25 | mdpi.com |

| 5e | 2,6-diF | F. oxysporum | 14.73 | mdpi.com |

| 5f | 2-F, 4-Cl | B. cinerea | 8.03 | mdpi.com |

| 5i | 2-CH₃, 4-Cl | B. cinerea | 21.00 | researchgate.net |

| Hymexazol (Control) | - | R. solani | 38.64 | researchgate.net |

The synthesis of α,β-unsaturated aryl sulfone analogues introduces a carbon-carbon double bond adjacent to the sulfonyl group, creating a Michael acceptor. A general method for preparing these compounds involves a reaction between an (aralkylsulfonyl) acetic acid and an aromatic aldehyde. nih.gov For instance, styryl benzyl (B1604629) sulfones can be synthesized by refluxing an (aralkylsulfonyl) acetic acid with an aromatic aldehyde and benzylamine (B48309) in acetic acid. nih.gov A key intermediate, (4-chlorobenzyl)sulfonyl)acetic acid, can be prepared and subsequently reacted with various aldehydes to yield the target α,β-unsaturated sulfones. nih.gov

The synthesis route can be summarized as follows:

Preparation of (aralkylsulfanyl) acetic acids : A halogenated alkane (like o-chlorobenzyl chloride) is reacted with thioglycolic acid in the presence of a base. nih.gov

Oxidation to (aralkylsulfonyl) acetic acids : The resulting sulfide (B99878) is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid. nih.gov

Condensation to form styryl benzyl sulfones : The sulfonyl acetic acid is condensed with an aromatic aldehyde to yield the final α,β-unsaturated product. nih.gov

This approach has been used to create a library of analogues, including 4-chlorobenzyl-styryl sulfone and its substituted derivatives. nih.gov

| Compound Name | Yield | Melting Point (°C) | Source |

|---|---|---|---|

| 4-chlorobenzyl-styryl sulfone (5i) | 55% | 144–145 | nih.gov |

| 4-chlorobenzyl-4-methylstyryl sulfone (5j) | 45% | 144–145 | nih.gov |

| 4-chlorobenzyl-4-methoxystyryl sulfone (5k) | 43% | 144–145 | nih.gov |

| 4-fluorobenzyl-4-carboxystyryl sulfone (5b) | 52% | - | nih.gov |

The introduction of small alkyl, difluoromethyl (CHF₂), and trifluoromethyl (CF₃) groups can significantly alter the lipophilicity, metabolic stability, and binding interactions of a molecule. Reagents have been developed that allow for the construction of methyl sulfones bearing these functionalities. enamine.net For example, a nickel-catalyzed cross-electrophile coupling can be used to form C(sp²)-C(sp²) bonds, demonstrating the reactivity of reagents like 2-PySO₂CF₂H. acs.org

Bicyclo[1.1.1]pentane (BCP) has gained prominence as a bioisostere for para-substituted benzene (B151609) rings, offering a three-dimensional, rigid scaffold that can improve physicochemical properties. nih.govresearchgate.net The synthesis of BCP-containing sulfones can be achieved through various methods. One approach involves the one-pot synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones and epichlorohydrin, which are versatile intermediates. nih.gov A general and scalable method for creating functionalized BCPs involves the light-enabled reaction of alkyl iodides with [1.1.1]propellane, which can produce BCP iodides that are subsequently functionalized. nih.gov These methods could be adapted to incorporate a BCP moiety into the this compound framework.

Further halogenation of the this compound structure can occur either on the aromatic ring or at the α-position to the sulfonyl group. Aromatic methyl ketones can undergo α-halogenation when treated with a sodium halide in the presence of an oxidant like Oxone®. researchgate.net While this applies to ketones, similar principles of enolate or enol-equivalent formation under specific conditions could potentially be applied to the methylene (B1212753) group activated by the adjacent sulfone. For electron-rich aromatic systems, ring bromination is often favored over side-chain halogenation. researchgate.net Electrophilic bromination using N-Bromosuccinimide (NBS) is a common method for introducing bromine atoms.

Structure-Activity Relationship (SAR) Analysis of Sulfone Derivatives

Structure-activity relationship (SAR) analysis is a critical process in drug discovery and agrochemical development. It involves systematically altering the structure of a lead compound and evaluating how these changes affect its biological activity. This analysis provides insights into the key molecular features required for efficacy.

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the type of linker or heterocyclic moiety present.

In a series of antifungal sulfone derivatives containing a 1,3,4-oxadiazole moiety, the substituents on the benzene ring played a significant role. mdpi.com For instance, against the fungus C. mandshurica, a derivative with a 2,6-difluoro substitution (compound 5e) on the phenyl ring showed superior antifungal activity compared to other analogues. mdpi.com Against Botrytis cinerea, the 4-chloro substituted derivative (5d) was found to be the most potent, with an EC₅₀ value of 5.21 µg/mL. researchgate.net This suggests that the electronic properties and position of halogen substituents are crucial for tuning the antifungal spectrum and potency.

In a different series of compounds designed as SLACK potassium channel inhibitors, SAR studies revealed key insights. mdpi.com When examining substituents on a western phenyl ring, 2-methyl and 4-trifluoromethyl analogues were the most potent in their specific set, though still less active than the initial hit compound. mdpi.com The introduction of a highly electronegative pentafluorosulfanyl group (a CF₃ isostere) reduced activity, possibly due to its larger size. mdpi.com Replacing an ether linker with a methyl sulfone (analog 67) resulted in only a slight decrease in potency, indicating that the sulfone group is a well-tolerated and viable linker in this scaffold. mdpi.com

The table below illustrates the impact of different linkers and eastern ring groups on the inhibitory potency of N-(pyrimidin-5-yl)acetamide analogues.

| Compound | Linker | Eastern Group | Potency (% Inhibition @ 10µM) | Source |

|---|---|---|---|---|

| 35 | -O- | -CN | 38.3 | mdpi.com |

| 66 | -N(Me)- | -CN | 59.8 (IC₅₀ = 0.99 µM) | mdpi.com |

| 36 | -O- | -SO₂Me | 75.1 (IC₅₀ = 0.51 µM) | mdpi.com |

| 67 | -N(Me)- | -SO₂Me | 66.4 (IC₅₀ = 0.77 µM) | mdpi.com |

These findings collectively underscore that the sulfone group is a versatile component in molecular design and that systematic substitution on the aromatic rings is a powerful strategy for optimizing biological activity. mdpi.commdpi.com

Isosteric Replacements and Their Impact

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's properties while retaining its core biological function. nih.govacs.orgprinceton.edu This approach involves substituting atoms or functional groups with others that have similar steric, electronic, or conformational properties to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. nih.govacs.orgnih.gov For this compound, isosteric replacements can be considered for its three key components: the sulfone group, the benzyl ring, and the ortho-chloro substituent.

The methyl sulfone moiety is a polar, achiral group that acts as a strong hydrogen bond acceptor. researchgate.net Its isosteric replacement can significantly alter a molecule's properties. A common replacement is the corresponding sulfoxide (B87167) , which is structurally similar but introduces a stereogenic center at the sulfur atom and has different hydrogen bonding capabilities. nih.gov In some series of compounds, the bioactivity of sulfoxides has been found to be similar to the corresponding sulfones. nih.gov Another important bioisostere for the sulfone group is the sulfoximine (B86345) moiety. acs.orgchemrxiv.org The replacement of a sulfone with a sulfoximine can disrupt crystal lattice packing, which was shown to significantly improve the aqueous solubility of the kinase inhibitor ceralasertib. acs.orgchemrxiv.org Sulfoximines offer an additional vector for derivatization at the nitrogen atom and can be tuned as a hydrogen-bond donor or acceptor. acs.org

Modifications to the chlorobenzyl portion of the molecule also fall under the principles of isosteric replacement. The chlorine atom itself, an electron-withdrawing group, can be replaced by other halogens or functional groups to fine-tune electronic properties. Structure-activity relationship (SAR) studies on related styryl benzyl sulfones have shown that modifying substituents on the benzyl ring significantly impacts biological activity. nih.gov For instance, the introduction of a 4-chloro or 4-cyano group was found to enhance radioprotective activity, whereas a 4-methoxy or 4-nitro group led to a decrease in activity. nih.gov This suggests that the electronic nature and position of the substituent are critical.

The following table, based on SAR data from related aryl sulfoxides/sulfones, illustrates the impact of such isosteric replacements on the benzyl ring. nih.gov

Table 1. Impact of Isosteric Replacements on the Benzyl Moiety of Aryl Sulfone Derivatives on Biological Activity.

| Original Group (in this compound) | Isosteric Replacement | Position on Benzyl Ring | Observed Impact on Bioactivity nih.gov |

|---|---|---|---|

| -Cl | -CN | para | Enhanced |

| -H | -Cl | para | Enhanced |

| -H | -H | para | Baseline |

| -H | -OCH₃ | para | Decreased |

| -H | -NO₂ | para | Decreased |

Structure-Property Relationship Studies

Influence of Structural Modifications on Electronic Properties

The electronic properties of this compound are dominated by the interplay between the electron-withdrawing chloro substituent and the potent sulfonyl group, which are transmitted through the aromatic ring and the methylene bridge. The sulfonyl group (–SO₂–) itself is strongly electron-withdrawing, primarily through the inductive effect, which significantly influences the acidity of adjacent C-H bonds. researchgate.net

Studies on substituted phenyl phenacyl sulfones have quantified this effect. researchgate.net The acidity of the sulfones was found to have a linear correlation with the Hammett substituent constant (σ), yielding a positive ρ value of +2.01. researchgate.net This large, positive ρ value indicates that the system is highly responsive to substituent changes and that electron-withdrawing groups on the phenyl ring increase the acidity of the carbon alpha to the sulfone group. researchgate.net This increased acidity is due to the stabilization of the resulting carbanion, which is substantially stabilized by pπ-dπ overlap with the sulfur atom. researchgate.net The interaction between the phenyl ring substituents and the sulfur atom is considered to be mainly inductive in nature. researchgate.net

Applying this principle to this compound, the ortho-chloro substituent enhances the electron-withdrawing character of the benzyl group, thereby increasing the acidity of the benzylic protons. Modifications, such as changing the substituent on the phenyl ring, would further modulate this effect.

The following interactive table illustrates how different substituents on the phenyl ring of a model phenyl methyl sulfone system would be predicted to influence the electronic properties at the benzylic position, based on established chemical principles. researchgate.net

Table 2. Predicted Influence of Phenyl Ring Substituents on the Electronic Properties of a Benzyl Methyl Sulfone System.

| Substituent (X) at para-position | Electronic Nature | Predicted Effect on Acidity of Benzylic Protons | Rationale |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Increase | Strong inductive and resonance withdrawal stabilizes the conjugate base. researchgate.net |

| -Cl | Electron-Withdrawing | Increase | Inductive withdrawal increases the electronegativity of the sulfur, stabilizing the carbanion. researchgate.net |

| -H | Neutral | Baseline | Reference compound with no substitution effect. |

| -CH₃ | Electron-Donating | Decrease | Inductive donation destabilizes the conjugate base. |

| -OCH₃ | Electron-Donating (by resonance) | Decrease | Resonance donation destabilizes the conjugate base. |

Impact on Adsorption Behavior

The adsorption of this compound onto a surface is a complex process governed by the distinct properties of its aromatic and sulfonyl components. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating these interactions at a molecular level. nih.govrsc.org

Studies on various organic sulfur compounds have shown that the sulfone group can be a primary site for chemical adsorption. nih.govacs.org DFT calculations on polycyclic aromatic hydrocarbon sheets revealed that the adsorption energy of O₂ on a sulfone group exceeds that of its adsorption on the hydrocarbon sheet itself. nih.govacs.org This indicates that the sulfone moiety can act as a preferential adsorption and reaction site. Energy gap and charge density analyses further suggest that sulfones are more favorable for oxidation reactions compared to other organic sulfur compounds like thiols or thioethers. nih.govacs.org A significant charge transfer often occurs between an adsorbing molecule and the organosulfur compound. nih.gov

The aromatic chlorobenzyl portion of the molecule also plays a crucial role in adsorption, particularly on metallic or other planar surfaces. rsc.orgroyalsocietypublishing.org The interaction is often an interplay of electrostatic forces, charge transfer, and covalent contributions, with dispersion forces being especially critical for aromatic compounds. beilstein-journals.org The π-system of the benzene ring tends to favor a flat orientation on the surface to maximize these interactions. rsc.org The presence and position of substituents like the chloro group can modify the electronic distribution of the ring, thereby altering the strength and nature of the surface interaction. royalsocietypublishing.org

The following table summarizes results from DFT studies on related compounds, illustrating how different functional groups influence adsorption energy on various surfaces.

Table 3. Calculated Binding/Adsorption Energies of Various Organic Compounds on Different Surfaces.

| Adsorbate Molecule | Adsorbent Surface | Calculated Binding/Adsorption Energy (kJ/mol) | Reference |

|---|---|---|---|

| Dibenzothiophene (DBT) | Cu-BTC (MOF) | -27.52 | acs.org |

| Quinoline | Cu-BTC (MOF) | -56.04 | acs.org |

| Indole (B1671886) | Cu-BTC (MOF) | -41.01 | acs.org |

| Water | Cu-BTC (MOF) | -50.27 | acs.org |

| Thiophene | Stepped Cu(100) | ~ -86 | rsc.org |

| Pyridine | Pt-doped Cu(100) | ~ -123 | rsc.org |

Compound Index

Research Applications of O Chlorobenzyl Methyl Sulfone and Its Derivatives

Medicinal Chemistry Research Applications

O-Chlorobenzyl methyl sulfone and its derivatives have emerged as versatile scaffolds in medicinal chemistry, demonstrating a wide array of potential therapeutic applications. Researchers have synthesized and evaluated numerous analogues, exploring their utility in treating infectious diseases, inflammatory conditions, and cancer, as well as their potential as radioprotective agents.

Development of Potential Therapeutic Agents